N'-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide
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Overview
Description
N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide is a complex organic compound that features a combination of furan, thiazole, and benzohydrazide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their condensation with benzohydrazide under controlled conditions. Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Indole derivatives: Exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide is unique due to its combination of furan, thiazole, and benzohydrazide moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C27H18BrN5O4S |
---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C27H18BrN5O4S/c28-23-14-20(33(35)36)10-12-22(23)25-13-11-21(37-25)15-29-32-26(34)18-6-8-19(9-7-18)30-27-31-24(16-38-27)17-4-2-1-3-5-17/h1-16H,(H,30,31)(H,32,34)/b29-15+ |
InChI Key |
VLWLSIQPLLAMFF-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Origin of Product |
United States |
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